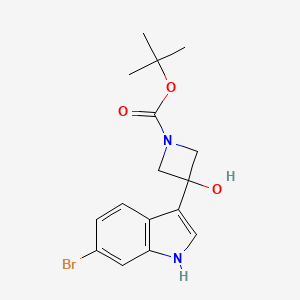
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps starting from commercially available 6-bromo-1H-indole. The synthetic route can be summarized as follows:
Vilsmeier Formylation: The 6-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield 3-formyl-6-bromo-1H-indole.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Azetidine Formation: The protected intermediate undergoes cyclization to form the azetidine ring.
Deprotection and Esterification: The protecting group is removed, and the compound is esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(6-bromo-1H-indol-3-yl)-3-oxoazetidine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carbinol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of action of indole-based compounds.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6-Bromo-1H-indole-3-carboxylic acid: A precursor in the synthesis of the target compound.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indole derivative with potential biological activity.
Uniqueness
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C16H19BrN2O3 |
|---|---|
分子量 |
367.24 g/mol |
IUPAC名 |
tert-butyl 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(20)19-8-16(21,9-19)12-7-18-13-6-10(17)4-5-11(12)13/h4-7,18,21H,8-9H2,1-3H3 |
InChIキー |
KFFYAAFDSQYOJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CNC3=C2C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)

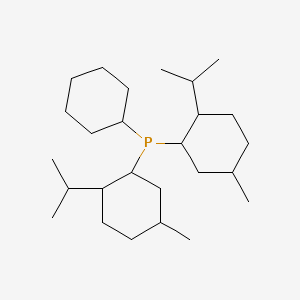
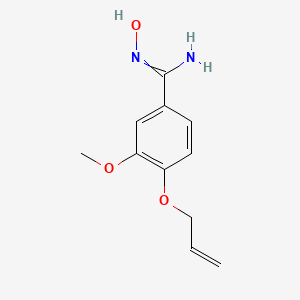
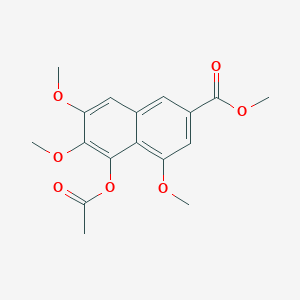
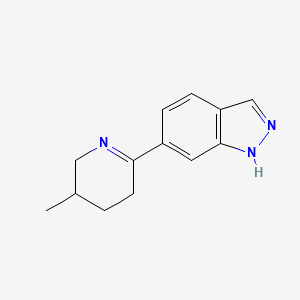


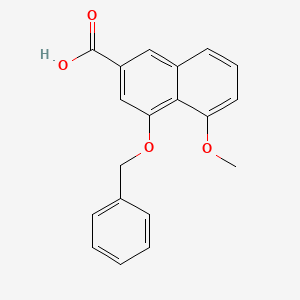
![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)

